molecular formula C13H8ClF3N2O B3597976 N-[4-chloro-2-(trifluoromethyl)phenyl]pyridine-4-carboxamide

N-[4-chloro-2-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B3597976
M. Wt: 300.66 g/mol
InChI Key: KWIIBMYNMQINSP-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]pyridine-4-carboxamide is an organic compound that belongs to the class of pyridinecarboxamides. This compound is characterized by the presence of a trifluoromethyl group and a chloro substituent on the phenyl ring, which are known to impart unique chemical properties. The compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]pyridine-4-carboxamide typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable pyridine derivative. The reaction is carried out in a nonchlorinated organic solvent, inert towards isocyanates, at a temperature range of 20°C to 60°C. The reaction mixture is then admixed with p-toluenesulfonic acid in a polar solvent at a temperature up to the reflux temperature of the solvent used .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(trifluoromethyl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic effects.

    Industry: The compound is used in the development of agrochemicals and materials science applications.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl and chloro groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)phenyl isocyanate
  • 4-chloro-2-(trifluoromethyl)aniline
  • Trifluoromethylbenzenes
  • Pyridinecarboxamides

Uniqueness

N-[4-chloro-2-(trifluoromethyl)phenyl]pyridine-4-carboxamide is unique due to the combination of its trifluoromethyl and chloro substituents, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2O/c14-9-1-2-11(10(7-9)13(15,16)17)19-12(20)8-3-5-18-6-4-8/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIIBMYNMQINSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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